6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde
Description
6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is a substituted 1,3-benzodioxole derivative featuring a thiophene (thienyl) group at the 6-position and a carbaldehyde moiety at the 5-position of the benzodioxole core. The 1,3-benzodioxole scaffold is widely recognized in pharmaceutical and agrochemical applications due to its structural similarity to natural compounds like piperonal (a key component of vanilla flavor) and its versatility in synthetic chemistry . The introduction of a thienyl group introduces sulfur-based electronic effects, which may enhance reactivity, binding affinity, or metabolic stability compared to oxygen-containing analogs.
Properties
IUPAC Name |
6-thiophen-2-yl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-8-4-10-11(15-7-14-10)5-9(8)12-2-1-3-16-12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBVLIUJDGQRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the benzodioxole compound is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 6-Thien-2-YL-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-Thien-2-YL-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Impact :
- The methoxy derivative is commercially available and used in flavor synthesis .
- Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity of the aldehyde, favoring condensation reactions (e.g., formation of hydrazones or Schiff bases) .
- Thienyl Group : Introduces sulfur’s polarizability and π-electron richness, which may improve binding to biological targets (e.g., enzymes or receptors) compared to purely oxygenated analogs .
Physical and Chemical Properties
- Solubility: Methoxy and hydroxy derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to their polar substituents. The thienyl analog may show lower solubility in aqueous media due to its hydrophobic sulfur moiety.
- Reactivity : The aldehyde group enables condensation reactions (e.g., formation of hydrazones in ). Thienyl substitution may alter redox behavior compared to methoxy or methyl groups.
Biological Activity
6-Thien-2-YL-1,3-benzodioxole-5-carbaldehyde is an organic compound characterized by its unique molecular structure, featuring a thiophene ring and a benzodioxole core. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H8O3S
- CAS Number : 926252-14-4
- Molecular Weight : 232.25 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that this compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic enzymes. Its anticancer properties are believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms include:
- Disruption of cell membrane integrity.
- Inhibition of bacterial metabolic pathways.
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth. Key findings include:
- Induction of cell cycle arrest at the G2/M phase.
- Activation of apoptosis-related pathways.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
This compound can be compared with other benzodioxole derivatives to assess its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | Brominated derivative | Moderate antimicrobial activity |
| 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | Methoxy-substituted | Lower anticancer efficacy |
| This compound | Thiophene ring enhances activity | High antimicrobial and anticancer efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
